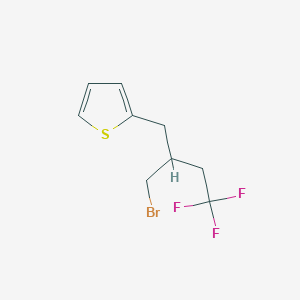
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This particular compound is characterized by the presence of a bromomethyl group and a trifluorobutyl group attached to the thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene typically involves the bromination of a precursor thiophene compound followed by the introduction of the trifluorobutyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the bromine .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For example, nickel- and palladium-catalyzed cross-coupling reactions are widely used in the synthesis of functionalized thiophenes. These methods offer advantages such as high efficiency, scalability, and the ability to introduce various functional groups .
化学反応の分析
Types of Reactions
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether are used.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene derivatives with reduced alkyl groups.
科学的研究の応用
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
作用機序
The mechanism of action of 2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The trifluorobutyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
類似化合物との比較
Similar Compounds
2-(Bromomethyl)thiophene: Lacks the trifluorobutyl group, making it less lipophilic.
2-(Trifluoromethyl)thiophene: Contains a trifluoromethyl group instead of a trifluorobutyl group, affecting its reactivity and biological properties.
2-(2-(Chloromethyl)-4,4,4-trifluorobutyl)thiophene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity
Uniqueness
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene is unique due to the combination of the bromomethyl and trifluorobutyl groups, which confer distinct chemical and physical properties. The presence of the trifluorobutyl group enhances its lipophilicity and potential biological activity, while the bromomethyl group provides a reactive site for further functionalization .
特性
分子式 |
C9H10BrF3S |
|---|---|
分子量 |
287.14 g/mol |
IUPAC名 |
2-[2-(bromomethyl)-4,4,4-trifluorobutyl]thiophene |
InChI |
InChI=1S/C9H10BrF3S/c10-6-7(5-9(11,12)13)4-8-2-1-3-14-8/h1-3,7H,4-6H2 |
InChIキー |
YSNMEMQJVMLOJE-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CC(CC(F)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(ethylsulfanyl)phenyl]acetamide](/img/structure/B14884610.png)
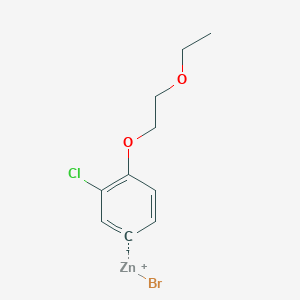
![2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid](/img/structure/B14884615.png)
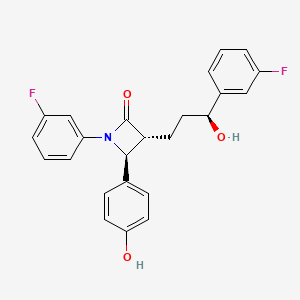
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14884642.png)
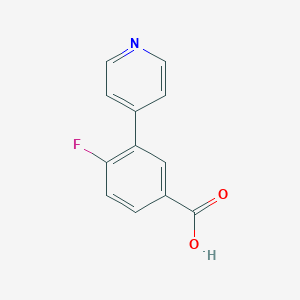

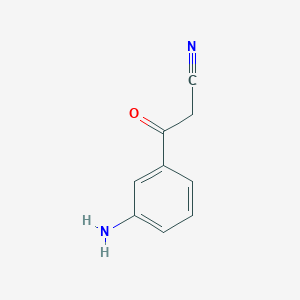

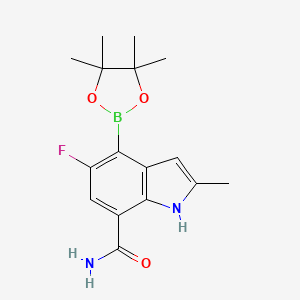
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
![23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)
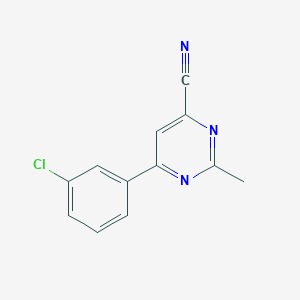
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
